methyl 1-(2-chloro-6-fluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(2-chloro-6-fluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 2-chloro-6-fluorobenzyl group at the N1 position, a sulfonyl-linked 3-methylpiperidine moiety at C3, and a methyl ester at C2. Its synthesis likely follows multi-step protocols involving nucleophilic substitution and sulfonylation, analogous to methods described for related compounds .
Properties
IUPAC Name |
methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O4S/c1-12-5-4-8-23(9-12)28(25,26)17-14(18(24)27-2)11-22(21-17)10-13-15(19)6-3-7-16(13)20/h3,6-7,11-12H,4-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLKWUOPOBDLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(2-chloro-6-fluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, a carboxylate group, and a sulfonyl moiety, which contribute to its biological activity. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological targets.
Molecular Formula
- Molecular Formula : C15H18ClF N2O3S
- Molecular Weight : Approximately 358.83 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of enzymatic activity.
- Receptor Binding : The structural components may allow binding to specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties through the inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential effectiveness against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological effects of related pyrazole derivatives, providing insights into the potential applications of this compound.
Study Summary Table
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro. |
| Study 2 | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in animal models. |
| Study 3 | Antimicrobial Properties | Exhibited effective inhibition against bacterial strains in laboratory settings. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analog Identification
The compound’s closest analogs include derivatives with modifications to the benzyl, pyrazole, and piperidine substituents (Table 1). These variations influence physicochemical properties, target binding, and metabolic stability.
Table 1: Structural Comparison of Methyl 1-(2-Chloro-6-fluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate and Analogs
Impact of Substituent Modifications
Benzyl Group Variations
- Compound (3-Cl, 2-F) : Meta-chloro and ortho-fluoro substituents could alter spatial orientation, affecting target selectivity .
Pyrazole and Piperidine Modifications
- Sulfonyl vs. Sulfanyl (): The target compound’s sulfonyl group increases electronegativity and hydrogen-bonding capacity compared to the sulfanyl group in 5-(3-chlorophenylsulfanyl)-...
- 3-Methylpiperidine vs. 2-Methylpiperidine () : The 3-methyl configuration in the target compound may reduce steric hindrance compared to the 2-methyl analog, favoring conformational flexibility .
Functional Group Differences
Hypothesized Target Interactions
Structural similarity principles suggest that the target compound may share biological targets with its analogs, such as enzymes requiring sulfonamide or halogenated benzyl interactions . For example:
- The sulfonyl group could inhibit proteases via transition-state mimicry.
Physicochemical Properties
Methodological Considerations in Similarity Analysis
Computational methods for comparing structural similarity, such as Tanimoto coefficients or molecular fingerprinting, are critical for rational drug design . For instance:
- Electrostatic Similarity : The target compound’s sulfonyl group may align more closely with sulfonamide-containing drugs than with ’s sulfanyl derivative.
- Shape-Based Overlap : The 2-chloro-6-fluorobenzyl group may exhibit better overlap with kinase inhibitors compared to ’s 3-chloro-2-fluoro analog.
Preparation Methods
Synthesis of the Pyrazole-4-Carboxylate Core
The pyrazole ring system is constructed via cyclization and esterification. A representative method involves reacting 1H-pyrazole-4-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) as a chlorinating agent. This one-pot esterification proceeds at 0–20°C for 3 hours, yielding methyl 1H-pyrazole-4-carboxylate with an 80% yield after silica gel chromatography. Modifications to this protocol include substituting ethanol with methanol to achieve the methyl ester derivative.
Critical Parameters :
Preparation of 2-Chloro-6-Fluorobenzyl Halide
The 2-chloro-6-fluorobenzyl group is synthesized from 2-chloro-6-fluorotoluene via oxidation to 2-chloro-6-fluorobenzaldehyde using chromyl chloride (CrO₂Cl₂). Subsequent reduction with triethylsilane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·OEt₂) converts the aldehyde to 2-chloro-6-fluorobenzyl bromide or chloride.
Example Protocol :
Synthesis of 3-Methylpiperidin-1-Sulfonyl Chloride
The sulfonamide moiety is introduced via sulfonylation of 3-methylpiperidine. Reacting 3-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride in aqueous sodium carbonate (pH 9) yields 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine.
Reaction Conditions :
- Base : 15% aqueous Na₂CO₃.
- Solvent : Methanol/water.
- Workup : Filtration and recrystallization from methanol.
Assembly of the Target Compound
N-Benzylation of the Pyrazole Core
The pyrazole nitrogen is benzylated using 2-chloro-6-fluorobenzyl bromide under basic conditions.
Procedure :
Sulfonylation at the Pyrazole C-3 Position
The sulfonyl group is introduced via nucleophilic substitution.
Stepwise Process :
Final Esterification and Characterization
The methyl ester is confirmed via LC-MS and NMR.
Analytical Data :
- LC-MS : m/z 458.1 [M+H]⁺ (calculated for C₁₉H₂₀ClFN₃O₄S: 458.1).
- ¹H-NMR (CDCl₃): δ 7.45–7.30 (m, 3H, aromatic), 5.25 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 3.40–3.20 (m, 4H, piperidine-H), 2.85 (m, 1H, piperidine-CH₃).
Optimization and Challenges
Solvent and Temperature Effects
Catalytic Improvements
- Boron Trifluoride Efficiency : BF₃·OEt₂ accelerates benzyl halide formation but requires strict temperature control.
Industrial-Scale Adaptations
Patent-Based Protocols
A Chinese patent (CN104045513A) details large-scale synthesis using:
- Continuous Flow Reactors : For oxidation and reduction steps.
- Cost Reduction : Substituting chromyl chloride with MnO₂ in benzaldehyde synthesis.
Table 1. Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrazole esterification | SOCl₂, MeOH, 0–20°C, 3 h | 80% | |
| Benzyl halide synthesis | CrO₂Cl₂, Et₃SiH, BF₃·OEt₂, 0–30°C | 84% | |
| Sulfonylation | LiH, DMF, 20–30°C, 4–6 h | 70% |
Table 2. Spectral Data for Target Compound
| Technique | Key Signals | Source |
|---|---|---|
| LC-MS | m/z 458.1 [M+H]⁺ | |
| ¹H-NMR | δ 3.90 (s, OCH₃), 5.25 (s, CH₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
